molecular formula C20H29N5O3S B6563320 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946315-45-3

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No. B6563320
CAS RN: 946315-45-3
M. Wt: 419.5 g/mol
InChI Key: BFZPBMFSHGTZLV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a benzenesulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with a piperazine derivative, followed by further functionalization with a trimethylpyrimidin-4-amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, while the benzenesulfonyl group could participate in aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the piperazine ring, and the benzenesulfonyl group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrimidine ring, the piperazine ring, and the benzenesulfonyl group. These groups could potentially affect the compound’s solubility, stability, and reactivity .

Mechanism of Action

While the specific mechanism of action for this compound is not known, compounds containing similar functional groups have been found to interact with various biological targets. For example, compounds containing a piperazine ring have been found to have activity against a variety of receptors, including adrenergic receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could be conducted to further investigate its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-14-12-18(15(2)11-17(14)28-6)29(26,27)25-9-7-24(8-10-25)20-21-16(3)13-19(22-20)23(4)5/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZPBMFSHGTZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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